molecular formula C30H22O10 B1233754 Neochamaejasmine A

Neochamaejasmine A

Cat. No.: B1233754
M. Wt: 542.5 g/mol
InChI Key: RNQBLQALVMHBKH-OIWKEWRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neochamaejasmine A is a biflavonoid compound isolated from the roots of Stellera chamaejasme L., a traditional Chinese medicinal herb. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Neochamaejasmine A can be synthesized through various chemical reactions involving flavonoid precursors. The synthesis typically involves the coupling of two flavonoid units through a C-3/C-3" linkage. The reaction conditions often include the use of catalysts and specific solvents to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from the roots of Stellera chamaejasme L. The extraction process involves the use of solvents such as ethanol or methanol, followed by purification steps like chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Neochamaejasmine A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

Neochamaejasmine A exerts its effects primarily through the induction of apoptosis in cancer cells. The compound activates the mitochondrial-mediated apoptotic pathway, leading to the release of cytochrome c and the activation of caspases. Additionally, it generates reactive oxygen species (ROS), which further contribute to cell death. The compound also modulates various signaling pathways, including the ERK1/2 and JNK pathways, to enhance its anti-cancer effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C30H22O10

Molecular Weight

542.5 g/mol

IUPAC Name

(2S,3S)-3-[(2S,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)29-25(27(37)23-19(35)9-17(33)11-21(23)39-29)26-28(38)24-20(36)10-18(34)12-22(24)40-30(26)14-3-7-16(32)8-4-14/h1-12,25-26,29-36H/t25-,26-,29-,30-/m1/s1

InChI Key

RNQBLQALVMHBKH-OIWKEWRZSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O

SMILES

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O

Synonyms

neochamaejasmin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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